molecular formula C14H11N5OS B2620512 (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide CAS No. 478249-10-4

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide

Cat. No.: B2620512
CAS No.: 478249-10-4
M. Wt: 297.34
InChI Key: IZEXQKBGBIPTBO-FMIVXFBMSA-N
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Description

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is a synthetic organic compound that features a complex structure with a phenyl group, a tetraazole ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Phenyl and Thienyl Groups: The phenyl and thienyl groups can be introduced through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety through an amide coupling reaction, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of novel materials, such as organic semiconductors and conductive polymers.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Applications: It may be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)-3-(2-furyl)-2-propenamide: Similar structure but with a furan ring instead of a thienyl ring.

    (E)-2-phenyl-N-(1H-1,2,3,4-tetrazol-5-yl)-3-(2-pyridyl)-2-propenamide: Similar structure but with a pyridine ring instead of a thienyl ring.

Uniqueness

(E)-2-phenyl-N-(1H-1,2,3,4-tetraazol-5-yl)-3-(2-thienyl)-2-propenamide is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

(E)-2-phenyl-N-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS/c20-13(15-14-16-18-19-17-14)12(9-11-7-4-8-21-11)10-5-2-1-3-6-10/h1-9H,(H2,15,16,17,18,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXQKBGBIPTBO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CS2)C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CS2)/C(=O)NC3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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